

Solubility of 2-Bromo-1,3,5-triphenylbenzene in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-1,3,5-triphenylbenzene

Cat. No.: B174065

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **2-Bromo-1,3,5-triphenylbenzene** in Organic Solvents

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of **2-bromo-1,3,5-triphenylbenzene** (CAS No. 10368-73-7), a pivotal building block in organic synthesis and materials science. The document elucidates the molecular properties governing its solubility, presents a detailed solubility profile in a range of common organic solvents, and offers a robust, field-proven protocol for the experimental determination of solubility. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution to facilitate its application in areas such as organic light-emitting diodes (OLEDs) and the synthesis of complex organic molecules.^[1]

Introduction: Understanding **2-Bromo-1,3,5-triphenylbenzene**

2-Bromo-1,3,5-triphenylbenzene is an aromatic organobromine compound characterized by a central benzene ring substituted with three phenyl groups and a single bromine atom.^[2] This rigid, sterically hindered structure is fundamental to its physical and chemical properties.^[2]

1.1. Core Molecular and Physical Properties

A foundational understanding of the molecule's intrinsic properties is essential before exploring its solubility.

Property	Value	Source(s)
CAS Number	10368-73-7	[1] [2]
Molecular Formula	C ₂₄ H ₁₇ Br	[1] [2]
Molecular Weight	~385.3 g/mol	[1] [2]
Appearance	White crystalline solid / Powder	[1] [3]
Melting Point	128.0 °C to 132.0 °C	[1] [2] [4]
Boiling Point	~479.7 °C (Predicted)	[2] [4]
Density	~1.278 g/cm ³ (Predicted)	[2] [4]

1.2. Scientific and Industrial Relevance

The unique electronic and structural characteristics of **2-bromo-1,3,5-triphenylbenzene** make it a valuable compound in several advanced applications:

- Materials Science: It serves as a precursor and building block for materials used in organic light-emitting diodes (OLEDs) and other photonic devices, owing to its inherent fluorescent properties and charge transport potential.[\[1\]](#)
- Organic Synthesis: The bromine atom provides a reactive site for various cross-coupling reactions (e.g., Suzuki, Heck), making it a versatile intermediate for constructing more complex, multi-aryl structures.[\[1\]](#)[\[2\]](#)
- Chemical Sensors: Its structure is being explored for use in sensors designed to detect nitroaromatic compounds and other pollutants.[\[1\]](#)

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."^[5] ^[6] This axiom implies that substances with similar polarities and intermolecular forces are more likely to be miscible.

The molecular structure of **2-bromo-1,3,5-triphenylbenzene** is dominated by three large, nonpolar phenyl groups. This extensive aromatic system dictates its overall low polarity. The single bromine atom introduces a minor inductive electron-withdrawing effect and a slight dipole moment, but this is largely overshadowed by the nonpolar character of the C₂₄ hydrocarbon backbone.^[2]

Based on this structure, we can make the following predictions:

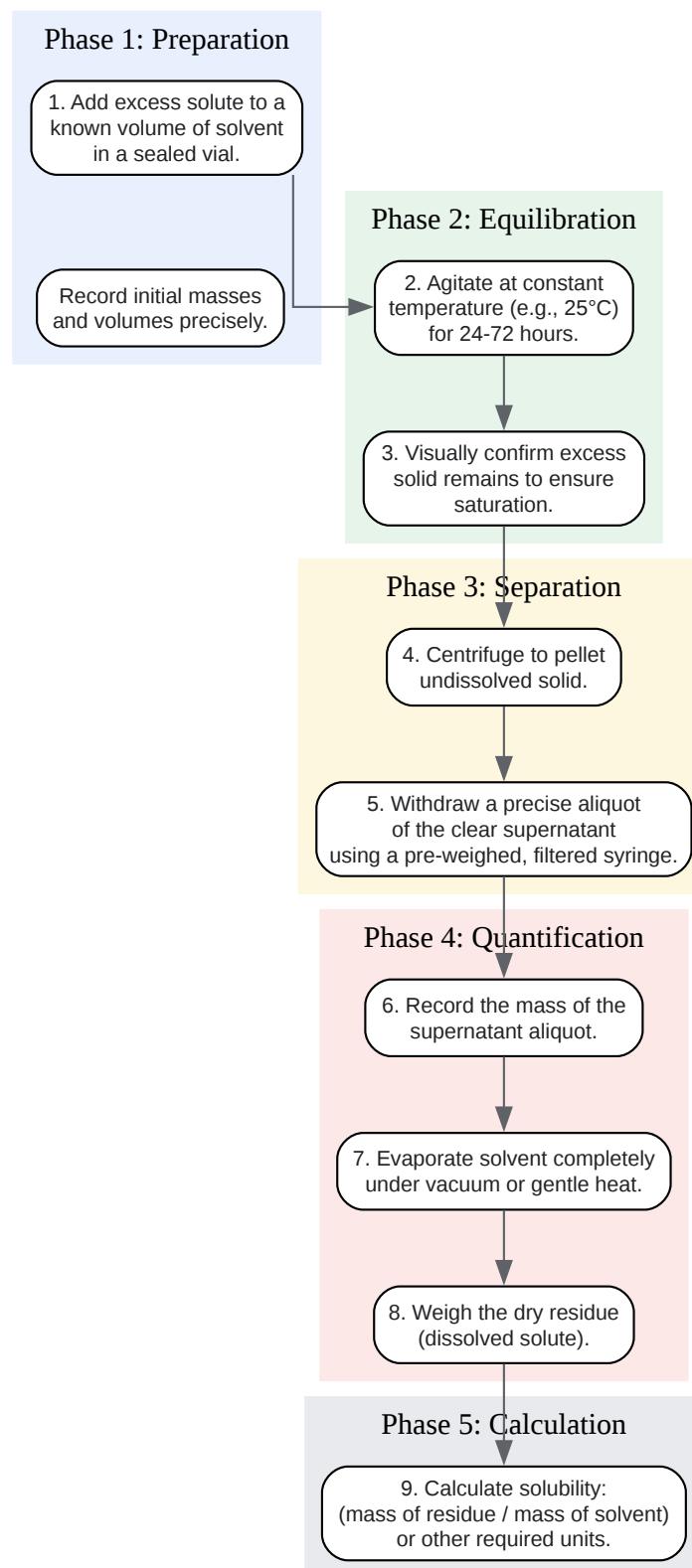
- **High Solubility in Nonpolar and Moderately Polar Solvents:** Solvents like benzene, toluene, chloroform, and dichloromethane should be effective at solvating the molecule by overcoming the crystal lattice energy through van der Waals forces and π-π stacking interactions.
- **Limited Solubility in Polar Protic Solvents:** Solvents such as ethanol and methanol are less effective. Their strong hydrogen-bonding networks are not easily disrupted by the nonpolar solute, leading to weaker solute-solvent interactions compared to the solvent-solvent interactions.
- **Insolubility in Water:** The compound is expected to be, and is reported as, virtually insoluble in water due to the significant mismatch in polarity.^[1]

Solubility Profile of 2-Bromo-1,3,5-triphenylbenzene

The following table synthesizes reported data and expert predictions on the solubility of **2-bromo-1,3,5-triphenylbenzene** in common laboratory solvents. For precise quantitative applications, experimental verification is paramount.

Solvent Class	Solvent	Polarity Index	Reported / Predicted Solubility	Rationale / Notes
Halogenated	Dichloromethane (DCM)	3.1	Soluble[1]	An excellent solvent, often used in its synthesis and purification.[1][2]
Chloroform	4.1	Soluble[1]	Similar to DCM, effectively solvates large aromatic compounds.	
Aromatic	Benzene	2.7	Soluble[1]	"Like dissolves like" principle in action; strong π - π interactions.
Toluene	2.4	Predicted: High	Structurally similar to benzene, expected to be an excellent solvent.	
Ethers	Tetrahydrofuran (THF)	4.0	Predicted: Moderate to High	A versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.
tert-Butyl methyl ether	2.5	Predicted: Moderate	Used in recrystallization, indicating solubility is	

temperature-dependent. [1]				
Ketones	Acetone	5.1	Predicted: Moderate	Its polarity may limit solubility compared to less polar solvents.
Alcohols	Ethanol	4.3	Predicted: Low to Moderate	Used as a wash solvent during recrystallization, implying lower solubility, especially at room temperature. [1] [7]
Methanol	5.1	Predicted: Low	Higher polarity than ethanol suggests even lower solubility.	
Nonpolar Alkanes	Hexane	0.1	Predicted: Low to Moderate	While nonpolar, its aliphatic nature may lead to weaker interactions compared to aromatic solvents.
Polar Protic	Water	10.2	Insoluble [1]	The high polarity and strong hydrogen bonding of water prevent dissolution.


Standard Protocol for Experimental Solubility Determination

To obtain definitive, quantitative solubility data, a standardized experimental approach is crucial. The following protocol describes the isothermal equilibrium method (also known as the shake-flask method), a reliable and widely accepted technique.^[5]

4.1. Causality and Self-Validation

This protocol is designed to be self-validating. By ensuring that a solid phase remains in equilibrium with the solution, we guarantee saturation. The extended equilibration time and constant temperature control are critical for achieving a true thermodynamic equilibrium, ensuring the measured solubility is accurate and reproducible.

4.2. Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Isothermal Equilibrium Solubility Determination Workflow.

4.3. Step-by-Step Methodology

Equipment and Materials:

- **2-Bromo-1,3,5-triphenylbenzene** (solute)
- Selected organic solvents (high purity)
- Analytical balance (± 0.1 mg)
- Glass vials with PTFE-lined screw caps
- Constant temperature orbital shaker or water bath
- Centrifuge
- Calibrated pipettes or gas-tight syringes
- Syringe filters (0.22 μm , solvent-compatible)
- Drying oven or vacuum desiccator

Procedure:

- Preparation: Add an excess amount of **2-bromo-1,3,5-triphenylbenzene** to a vial containing a precisely known volume or mass of the chosen solvent. An excess is critical to ensure saturation is reached and maintained.
- Equilibration: Seal the vial tightly and place it in the constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the slurry for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For fine suspensions, centrifugation is highly recommended to pellet the undissolved solid.
- Sample Extraction: Carefully withdraw a known volume or mass of the clear supernatant using a syringe fitted with a compatible filter. This step is critical to prevent any solid particles

from being transferred.

- Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent using a gentle stream of nitrogen, a rotary evaporator, or a drying oven set to a temperature well below the solute's melting point.
- Quantification: Once the solvent is completely removed and the residue is dry, weigh the vial containing the solid residue.
- Calculation: The solubility can be calculated using the following formula:

$$\text{Solubility (g/100 mL) = (Mass of Residue / Volume of Supernatant Withdrawn) x 100}$$

4.4. Safety and Handling

- Always consult the Safety Data Sheet (SDS) before handling **2-bromo-1,3,5-triphenylbenzene** and all solvents.^[8]
- The compound may be harmful if swallowed and can cause eye irritation.^[8]
- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^{[9][10]}
- Handle organic solvents with care, as they are often flammable and volatile.

Conclusion

2-Bromo-1,3,5-triphenylbenzene exhibits solubility characteristics typical of a large, nonpolar aromatic compound. It is readily soluble in common halogenated and aromatic organic solvents but shows limited solubility in polar protic solvents and is insoluble in water. This guide provides both a theoretical framework for understanding these properties and a practical, robust protocol for their precise experimental determination. A thorough understanding of its solubility is a critical first step for any researcher aiming to successfully employ this versatile molecule in synthesis or material fabrication.

References

- Smolecule. (n.d.). Buy **2-Bromo-1,3,5-triphenylbenzene** | 10368-73-7.
- Vulcanchem. (n.d.). **2-Bromo-1,3,5-triphenylbenzene** - 10368-73-7.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.
- ChemBK. (2024, April 10). 2-bromo-1,3,5-triphenyl-benzene.
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- ChemicalBook. (n.d.). **2-Bromo-1,3,5-triphenylbenzene** synthesis.
- Chemsr. (2025, August 25). **2-bromo-1,3,5-triphenylbenzene** | CAS#:10368-73-7.
- Cynor Laboratories. (n.d.). 2 - Bromo-1,3,5-triphenylbenzene (10368-73-7).
- CymitQuimica. (n.d.). **2-Bromo-1,3,5-triphenylbenzene**.
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET - 2-Bromo-1,3,5-triisopropylbenzene.
- ChemicalBook. (2025, July 14). **2-Bromo-1,3,5-triphenylbenzene** | 10368-73-7.
- Fisher Scientific. (2024, February 27). SAFETY DATA SHEET - 2-Bromo-1,3,5-triisopropylbenzene.
- SAFETY DATA SHEET - 1,3,5-Triphenylbenzene. (n.d.).
- Ghosh, S., & Ghorai, P. K. (2018). 1,3,5-Triphenylbenzene: a versatile photoluminescent chemo-sensor platform and supramolecular building block. RSC Advances, 8(30), 16843-16857.
- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 1,3-Dibromo-5-nitrobenzene in Organic Solvents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 2-Bromo-1,3,5-triphenylbenzene | 10368-73-7 [smolecule.com]
- 2. 2-Bromo-1,3,5-triphenylbenzene (10368-73-7) for sale [vulcanchem.com]

- 3. m.indiamart.com [m.indiamart.com]
- 4. chembk.com [chembk.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-BroMo-1,3,5-triphenylbenzene synthesis - chemicalbook [chemicalbook.com]
- 8. 2-bromo-1,3,5-triphenylbenzene | CAS#:10368-73-7 | Chemsoc [chemsoc.com]
- 9. fishersci.ie [fishersci.ie]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Solubility of 2-Bromo-1,3,5-triphenylbenzene in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b174065#solubility-of-2-bromo-1-3-5-triphenylbenzene-in-organic-solvents\]](https://www.benchchem.com/product/b174065#solubility-of-2-bromo-1-3-5-triphenylbenzene-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com